Cas no 896285-29-3 (N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide)

N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide is a specialized organic compound featuring a thiazole core linked to a dimethylphenyl group and a methanesulfonyl-substituted benzamide moiety. Its structural design confers potential utility in medicinal chemistry, particularly as an intermediate or active pharmaceutical ingredient (API) in drug discovery. The presence of the methanesulfonyl group enhances electrophilic reactivity, while the thiazole and dimethylphenyl components contribute to steric and electronic modulation, improving target selectivity. This compound is of interest for applications in kinase inhibition or enzyme modulation due to its balanced lipophilicity and hydrogen-bonding capacity. It is typically synthesized under controlled conditions to ensure high purity and consistency for research use.
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide structure
896285-29-3 structure
Product Name:N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide
CAS No:896285-29-3
MF:C19H18N2O3S2
MW:386.487822055817
CID:6369980
PubChem ID:7565613
Update Time:2025-05-20

N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide
    • Benzamide, N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-3-(methylsulfonyl)-
    • F2557-0044
    • N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
    • AKOS008476114
    • 896285-29-3
    • N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
    • N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
    • Inchi: 1S/C19H18N2O3S2/c1-12-7-8-16(13(2)9-12)17-11-25-19(20-17)21-18(22)14-5-4-6-15(10-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22)
    • InChI Key: DUBHWYBNCVKMIB-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC=C(C(NC2=NC(=CS2)C2C=CC(C)=CC=2C)=O)C=1)(=O)=O

Computed Properties

  • Exact Mass: 386.07588479g/mol
  • Monoisotopic Mass: 386.07588479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.329±0.06 g/cm3(Predicted)
  • pka: 6.50±0.50(Predicted)

N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide Pricemore >>

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N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide Related Literature

Additional information on N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide

Introduction to N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide (CAS No. 896285-29-3)

N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 896285-29-3, belongs to a class of molecules that incorporate both thiazole and benzamide moieties, which are well-known for their pharmacological properties.

The chemical structure of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide features a thiazole ring connected to a benzamide group, with a dimethylphenyl substituent at the 4-position of the thiazole ring. This arrangement suggests potential interactions with biological targets that could modulate various cellular processes. The presence of the methanesulfonyl group further enhances the compound's diversity, allowing for diverse pharmacological effects.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The thiazole scaffold, in particular, has been extensively studied for its role in drug discovery due to its ability to engage with multiple biological pathways. Research has shown that thiazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable candidates for further exploration.

The benzamide group in N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide is another key feature that contributes to its potential biological activity. Benzamides are known for their ability to interact with protease enzymes and other cellular targets, which can lead to therapeutic effects. For instance, some benzamide derivatives have been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in various pathological processes such as cancer metastasis and inflammation.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in the development of novel drugs. By modifying the chemical structure of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide, researchers can fine-tune its pharmacological properties to achieve desired outcomes. For example, altering the substitution pattern on the thiazole ring or the benzamide group could enhance binding affinity or selectivity for specific biological targets.

The dimethylphenyl substituent in this compound may also play a crucial role in its biological activity. Aromatic rings with alkyl substituents are often found in bioactive molecules due to their ability to engage in hydrophobic interactions and π-stacking with biological targets. The specific positioning of the dimethyl groups on the phenyl ring could influence the compound's solubility, metabolic stability, and overall bioavailability.

One of the most exciting aspects of N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide is its potential application in targeted therapy. By understanding its interaction with specific proteins or enzymes, researchers can design molecules that selectively modulate disease-related pathways. This approach is particularly relevant in oncology, where targeted therapies have revolutionized the treatment of certain types of cancer.

The development of high-throughput screening (HTS) techniques has enabled researchers to rapidly assess the biological activity of large libraries of compounds. N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide could be screened against various biological assays to identify potential therapeutic applications. Such screenings often reveal unexpected bioactivities that can lead to novel drug candidates.

In conclusion, N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-3-methanesulfonylbenzamide is a promising compound with a complex chemical structure that may offer multiple therapeutic benefits. Its unique combination of a thiazole ring and a benzamide group provides opportunities for interaction with diverse biological targets. Further research is warranted to fully elucidate its pharmacological properties and explore its potential as a lead compound for drug development.

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